2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound with a unique structure that combines various functional groups, offering significant potential in both chemical and biological research. Its molecular configuration involves a chlorinated nitrobenzamide core, fused with a pyrazolo[3,4-d]pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound generally involves a multi-step synthesis. The process begins with the nitration of chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then reacted with appropriate reagents to introduce the pyrazolo[3,4-d]pyrimidine moiety. The final step involves the formation of the benzamide group through a reaction with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine under suitable conditions such as basic or acidic catalysis.
Industrial Production Methods
Industrial synthesis of 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically follows similar steps but is optimized for scalability. High-pressure reactors, continuous flow techniques, and automated processes are employed to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced under specific conditions to amine, while the other parts of the molecule remain intact.
Reduction: Chlorine substituent can be targeted for nucleophilic substitution reactions, altering the functionality of the compound.
Substitution: Various electrophilic or nucleophilic substitution reactions can occur, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C).
Substitution: Conditions involving strong bases or acids, such as sodium hydride (NaH) or sulfuric acid (H2SO4).
Major Products
From Oxidation: Amine derivatives.
From Reduction: Modified derivatives of the benzamide core.
From Substitution: Various substituted benzamide compounds.
Scientific Research Applications
2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds its use across multiple domains, such as:
Chemistry: As a reagent in organic synthesis for creating complex molecules.
Biology: Used in biochemical assays to study enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and as an intermediate in pharmaceutical synthesis.
Mechanism of Action
The compound’s mechanism of action often involves interaction with specific molecular targets, such as:
Molecular Targets: Enzymes and receptors that regulate cellular processes.
Pathways Involved: Signal transduction pathways, apoptosis, and oxidative stress responses.
By binding to these targets, the compound can modulate biological activities, leading to its therapeutic effects or use as a research tool.
Comparison with Similar Compounds
When compared to structurally related compounds, 2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique combination of functional groups that offer diverse reactivity and biological interactions.
Similar Compounds
2-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide
4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl-2-chloro-5-nitrobenzamide
These compounds share structural similarities but differ in specific substituents, leading to variations in their chemical properties and biological effects.
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Properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O4/c1-11-2-4-12(5-3-11)25-17-15(9-22-25)19(28)24(10-21-17)23-18(27)14-8-13(26(29)30)6-7-16(14)20/h2-10H,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHFCIUHWXBRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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